
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is a complex peptide composed of multiple lysine residues and a histidine residue. This compound is a basic amino acid sequence that can be cleaved by enzymes, making it useful for delivering various biologically active peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino groups in lysine residues can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Electrophiles like acyl chlorides or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.
Applications De Recherche Scientifique
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a linker for delivering multiple biologically active peptides.
Biology: Studied for its role in enzyme cleavage and peptide delivery.
Medicine: Potential use in drug delivery systems for targeted therapy.
Industry: Utilized in the production of bioactive compounds and peptide-based drugs.
Mécanisme D'action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- involves its cleavage by specific enzymes, releasing the active peptides. These peptides can then interact with their molecular targets, such as receptors or enzymes, to exert their biological effects. The pathways involved depend on the nature of the active peptides delivered.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-lysine dihydrochloride: Another enzyme-cleavable basic amino acid used for delivering biologically active peptides.
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is unique due to its multiple lysine residues, which enhance its ability to deliver multiple peptides simultaneously. This makes it particularly useful in applications requiring the delivery of complex peptide mixtures.
Propriétés
Numéro CAS |
835632-58-1 |
|---|---|
Formule moléculaire |
C36H69N13O7 |
Poids moléculaire |
796.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-27(13-3-8-18-39)33(52)47-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
MJXXYOIZTDIZEQ-WPMUBMLPSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


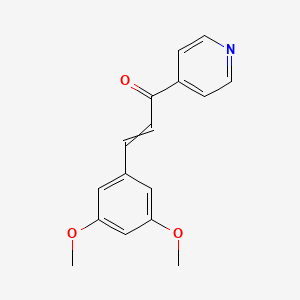
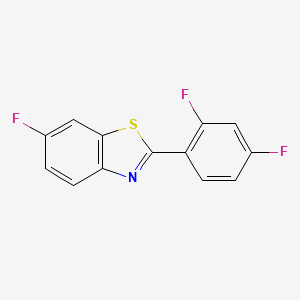

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
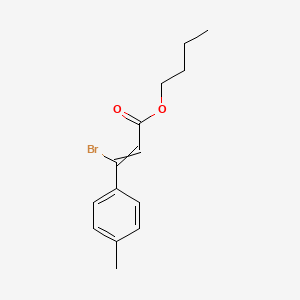

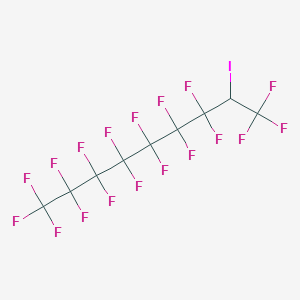
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
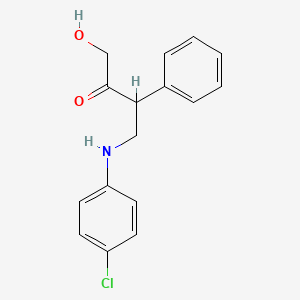
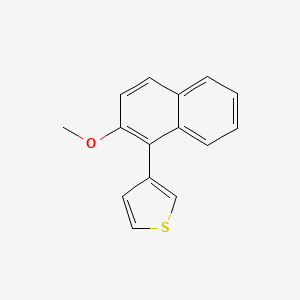

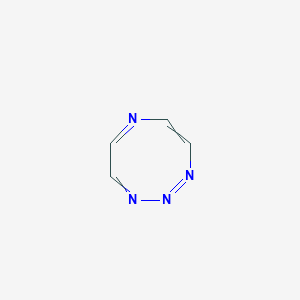

![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
